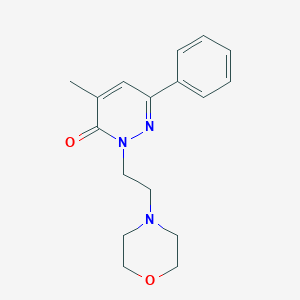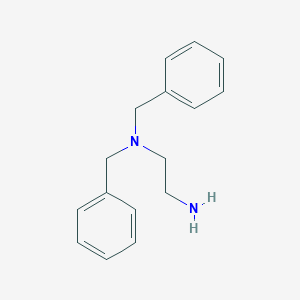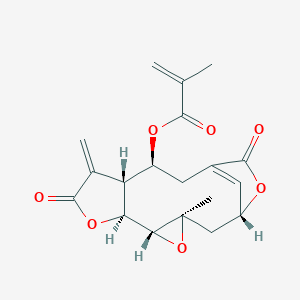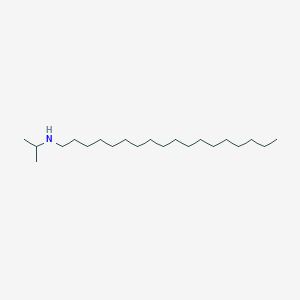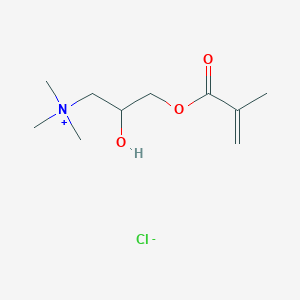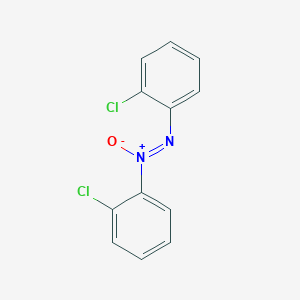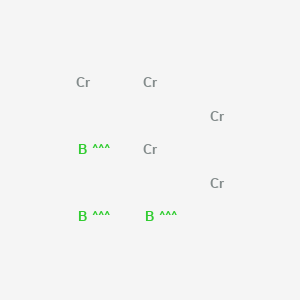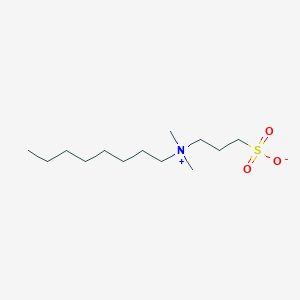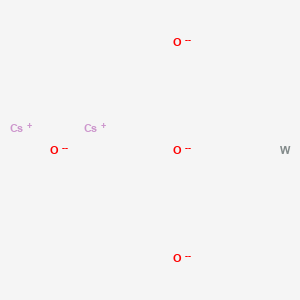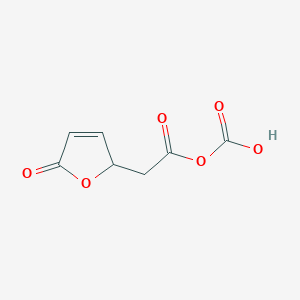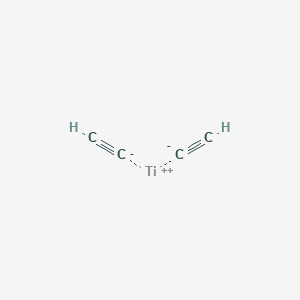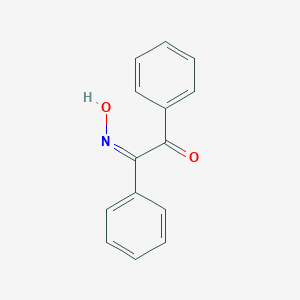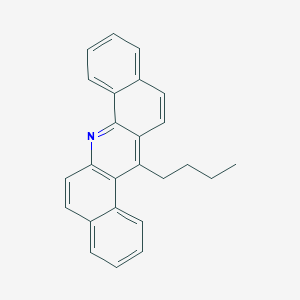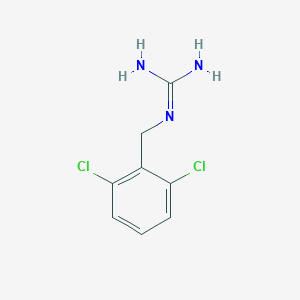
1-(2,6-Dichlorobenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorobenzyl)guanidine, also known as DCBG, is a compound that has been extensively studied for its potential as an antiseptic and disinfectant agent. It belongs to the family of guanidine compounds, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine is not fully understood, but it is believed to involve disruption of the microbial cell membrane. 1-(2,6-Dichlorobenzyl)guanidine has been shown to bind to the lipid bilayer of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell death. 1-(2,6-Dichlorobenzyl)guanidine has also been shown to inhibit the activity of certain enzymes involved in microbial metabolism.
Effets Biochimiques Et Physiologiques
1-(2,6-Dichlorobenzyl)guanidine has been shown to have low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. 1-(2,6-Dichlorobenzyl)guanidine has been shown to have minimal effects on mammalian cells, including human skin fibroblasts and red blood cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dichlorobenzyl)guanidine has several advantages as an antimicrobial agent in lab experiments. It has broad-spectrum activity against a variety of microorganisms, making it useful for a wide range of applications. It is also relatively stable and easy to handle. However, 1-(2,6-Dichlorobenzyl)guanidine has some limitations. It is not effective against all microorganisms, and its mechanism of action is not fully understood. Additionally, its use as a preservative in cosmetics and personal care products is subject to regulatory restrictions.
Orientations Futures
There are several potential future directions for research on 1-(2,6-Dichlorobenzyl)guanidine. One area of interest is the development of new formulations and delivery systems for 1-(2,6-Dichlorobenzyl)guanidine, such as nanoparticles or liposomes, which could enhance its antimicrobial activity and reduce toxicity. Another area of interest is the study of 1-(2,6-Dichlorobenzyl)guanidine's potential as a therapeutic agent for the treatment of microbial infections. 1-(2,6-Dichlorobenzyl)guanidine's ability to inhibit certain enzymes involved in microbial metabolism could make it a promising target for drug development. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine and its effects on mammalian cells.
Méthodes De Synthèse
1-(2,6-Dichlorobenzyl)guanidine can be synthesized by reacting 2,6-dichlorobenzyl chloride with guanidine in the presence of a base such as sodium hydroxide. The reaction yields 1-(2,6-Dichlorobenzyl)guanidine as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
Applications De Recherche Scientifique
1-(2,6-Dichlorobenzyl)guanidine has been extensively studied for its potential as an antiseptic and disinfectant agent. It has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. 1-(2,6-Dichlorobenzyl)guanidine has been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. 1-(2,6-Dichlorobenzyl)guanidine has also been tested for its potential as a preservative in cosmetics and personal care products.
Propriétés
Numéro CAS |
14885-07-5 |
|---|---|
Nom du produit |
1-(2,6-Dichlorobenzyl)guanidine |
Formule moléculaire |
C8H9Cl2N3 |
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
Clé InChI |
RGVMWJYLTMLTMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
Synonymes |
N-(2,6-DICHLORO-BENZYL)-GUANIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



